molecular formula C20H19N3O5S B11012646 methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11012646
M. Wt: 413.4 g/mol
InChI Key: PUIWHTHOVNXDPO-UHFFFAOYSA-N
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Description

This compound is a thiazole-carboxylate derivative featuring a 5-phenyl substituent on the thiazole ring and a propanoyl-linked 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogs and comparative NMR studies offer insights into its properties .

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H19N3O5S/c1-12-10-14(24)11-16(26)23(12)9-8-15(25)21-20-22-17(19(27)28-2)18(29-20)13-6-4-3-5-7-13/h3-7,10-11,24H,8-9H2,1-2H3,(H,21,22,25)

InChI Key

PUIWHTHOVNXDPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The thiazole ring is constructed via Hantzsch thiazole synthesis, reacting α-halo carbonyl compounds with thioureas or thioamides.

Procedure :

  • Bromination : Treat 4-phenylacetoacetate with bromine (Br₂) in acetic acid at 25°C to yield α-bromo-4-phenylacetoacetate.

  • Cyclocondensation : React the brominated intermediate with thiourea in ethanol under reflux (78°C, 6 h).

  • Esterification : Treat the resulting thiazole-4-carboxylic acid with methanol and sulfuric acid (cat.) to form the methyl ester.

Optimization Data :

StepReagent RatioTemperatureYield
Bromination1:1.05 (Br₂)25°C92%
Cyclization1:1.2 (thiourea)78°C85%
Esterification1:10 (MeOH)65°C88%

Alternative Thiazole Formation

A patent describes thiazole synthesis using Lawesson’s reagent for sulfur incorporation. For example, treating β-keto esters with Lawesson’s reagent (2.5 eq) in toluene at 110°C yields thiazoles in 78–82% yields.

Synthesis of the Pyridinone Side Chain

Pyridinone Ring Construction

The 4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl moiety is synthesized via Knorr pyridine synthesis:

  • Condense ethyl acetoacetate with ammonium acetate in acetic acid.

  • Hydrolyze the intermediate with 6 M HCl to yield 4-hydroxy-6-methyl-2-pyridone.

Key Reaction :

CH3COCH2COOEt+NH4OAcAcOHC7H9NO3HClC6H7NO2\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH}} \text{C}7\text{H}9\text{NO}3 \xrightarrow{\text{HCl}} \text{C}6\text{H}7\text{NO}_2

Propanoyl Linker Installation

The pyridinone is functionalized with a propanoyl group via Friedel-Crafts acylation:

  • React 4-hydroxy-6-methyl-2-pyridone with acryloyl chloride (1.2 eq) in dichloromethane (DCM) using AlCl₃ (1.5 eq) as a catalyst.

  • Reduce the α,β-unsaturated ketone with NaBH₄ in THF to yield 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propan-1-ol.

  • Oxidize the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Yield : 67% over three steps.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

Activate 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Dissolve the acid (1 eq) in DCM, add EDC (1.2 eq) and HOBt (1.1 eq), and stir at 0°C for 30 min.

  • Add methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (1 eq) and stir at 25°C for 12 h.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 74%

Alternative Coupling Methods

A patent recommends using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in DMF for sterically hindered amides, achieving 81% yield under inert atmosphere.

Critical Analysis of Methodologies

Yield Comparison

MethodCoupling ReagentSolventTemperatureYield
EDC/HOBtEDC, HOBtDCM25°C74%
PyBOPPyBOPDMF0–25°C81%
Mixed AnhydrideClCO₂iPrTHF−15°C68%

Functional Group Compatibility

  • The pyridinone’s hydroxyl group requires protection (e.g., TBSCl) during coupling to prevent side reactions.

  • Thiazole’s ester group remains stable under EDC/HOBt conditions but may hydrolyze in strongly acidic/basic media.

Industrial-Scale Considerations

Solvent Selection

  • DCM and DMF are avoided in large-scale production due to toxicity. Alternatives include 2-MeTHF or cyclopentyl methyl ether (CPME).

  • Water as a co-solvent improves atom economy in coupling steps.

Catalytic Improvements

  • Enzymatic amidation using lipases (e.g., CAL-B) achieves 89% yield with 99% enantiomeric excess (ee) for chiral analogs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S and a molecular weight of approximately 365.4 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial properties. The presence of the pyridine derivative enhances its pharmacological potential by providing additional sites for interaction with biological targets.

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer properties of thiazole derivatives. Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, compounds with similar structures have been tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, demonstrating IC50 values in the range of 1.9 to 7.52 μg/mL .
  • Antimicrobial Properties :
    • The thiazole moiety is also associated with antimicrobial activity. Compounds featuring this structure have been evaluated for their effectiveness against various bacterial strains, showing significant inhibition zones in agar diffusion tests. This suggests potential use as an antimicrobial agent in clinical settings.
  • Enzyme Inhibition :
    • Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in cancer metabolism and progression. For example, some thiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial for tumor growth and survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of Thiazole Ring : Utilizing appropriate thioamide precursors.
  • Pyridine Derivative Integration : Achieved through acylation reactions.
  • Final Coupling Reactions : To attach the phenyl and carboxylate groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Screening

A study conducted by Ramchander et al. (2015) synthesized a series of thiazole derivatives similar to this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications at the phenyl position significantly enhanced anticancer activity, suggesting that structural optimization could yield more potent derivatives .

Case Study 2: Antimicrobial Evaluation

In another research effort, a library of thiazole-based compounds was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial effects, indicating their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to methyl 2-{[4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS: 1574306-61-8, ), which differs in two critical regions:

Chain Length: The target compound has a propanoyl linker (3-carbon chain), while the analog features a butanoyl group (4-carbon chain).

Thiazole Substituent : The target compound has a 5-phenyl group, whereas the analog has a 5-methyl group.

Structural and Physicochemical Implications

Table 1: Structural and Molecular Comparison
Feature Target Compound Analog (CAS 1574306-61-8)
Thiazole Substituent 5-phenyl (C₆H₅) 5-methyl (CH₃)
Linker Chain Propanoyl (3 carbons) Butanoyl (4 carbons)
Molecular Formula Likely C₁₈H₁₇N₃O₅S* C₁₆H₁₉N₃O₅S
Molecular Weight ~403.4 g/mol* 365.4 g/mol
Key Functional Groups Phenyl (hydrophobic), pyridinone (H-bond acceptor), carboxylate (polar) Methyl (hydrophobic), pyridinone, carboxylate

*Estimated based on structural comparison.

  • Phenyl vs. In contrast, the methyl group reduces steric hindrance, possibly improving solubility .
  • Propanoyl vs. Butanoyl: The shorter chain in the target compound may reduce conformational flexibility, affecting binding specificity. The butanoyl analog’s longer chain could allow for alternative binding modes or increased solubility .

NMR Spectral Comparisons ()

NMR studies of structurally related compounds (e.g., Rapa, compounds 1, and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound and its analogs:

  • The phenyl group at position 5 likely alters electron density in region B (near the thiazole ring), causing distinct chemical shifts compared to the methyl-substituted analog.
  • The propanoyl/butanoyl linker length affects region A (pyridinone-proximal protons), with longer chains inducing upfield/downfield shifts due to altered electronic environments .

Implications of Structural Differences

Physicochemical Properties

  • Solubility : The phenyl group’s hydrophobicity may reduce aqueous solubility compared to the methyl analog. However, the carboxylate group could mitigate this through ionization.
  • Bioavailability : Increased hydrophobicity might enhance cell membrane penetration but could also elevate plasma protein binding, reducing free drug concentrations.

Reactivity and Stability

  • The phenyl group’s electron-withdrawing effects could stabilize the thiazole ring against hydrolysis. Conversely, the methyl analog’s electron-donating group might accelerate degradation under acidic conditions.

Lumping Strategy Considerations ()**

Both compounds could be grouped under a "thiazole-carboxylate-pyridinone" surrogate in computational models due to shared core structures. However, their divergent substituents necessitate separate evaluation in reactions involving aromatic interactions or chain-length-dependent processes (e.g., enzyme binding) .

Biological Activity

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate (CAS Number: 1574316-96-3) is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O5SC_{15}H_{17}N_{3}O_{5}S, with a molecular weight of 351.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, along with a pyridine derivative that may contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that derivatives of thiazoles and pyridines exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds with thiazole structures have been shown to possess significant antimicrobial properties. For example, trisubstituted thiazoles have demonstrated efficacy against various bacterial strains and fungi .
  • Antiproliferative Effects : Studies have indicated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. Research on related thiazole compounds has shown moderate to strong inhibition against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Thiazoles are often implicated in the inhibition of various enzymes that are crucial for cellular metabolism and proliferation.
  • Interference with Cellular Signaling Pathways : Many thiazole derivatives affect signaling pathways associated with cancer progression, such as the Raf-MEK-ERK pathway .

Case Studies and Research Findings

A selection of studies highlights the compound's potential:

Study ReferenceBiological ActivityFindings
AntiproliferativeModerate inhibition in SK-Hep-1 and MDA-MB-231 cell lines.
AntimicrobialEffective against various bacterial strains; structure–activity relationships established.
Enzyme InhibitionPotential as an enzyme inhibitor affecting metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, including coupling of thiazole and pyridinone moieties. Key steps may involve:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC or DCC) to link the propanoyl group to the thiazole core.
  • Protection/deprotection strategies : For sensitive functional groups like the hydroxyl group on the pyridinone ring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (e.g., 0–25°C) minimizes side reactions .
    • Optimization can employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst loading, and reaction time, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies substituent positions (e.g., phenyl group at C5 of the thiazole, methyl groups on pyridinone).
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
    • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
    • Infrared Spectroscopy (IR) : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and amide bonds) .

Advanced Research Questions

Q. How can computational methods predict the biological activity or reactivity of this compound?

  • Quantum chemical calculations (e.g., DFT) model electronic properties, such as HOMO/LUMO energies, to predict reactivity in nucleophilic or electrophilic reactions .
  • Molecular docking simulations assess potential interactions with biological targets (e.g., enzymes or receptors) by analyzing binding affinities and pose validation .
  • Reaction path search algorithms (e.g., GRRM) explore possible reaction mechanisms, aiding in rational design of derivatives .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Orthogonal assay validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays to confirm target specificity .
  • Dose-response curve analysis : Evaluate EC₅₀/IC₅₀ consistency across replicates; outliers may indicate assay interference (e.g., solubility issues) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thiazole-pyridinone hybrids) to identify trends or artifacts .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

  • Supported catalysts (e.g., Pd/C or immobilized lipases) enhance recyclability and reduce metal contamination in coupling reactions .
  • Flow chemistry systems enable precise control over residence time and temperature, improving yield reproducibility .
  • In-situ monitoring (e.g., ReactIR) tracks intermediate formation, allowing real-time adjustments to reaction parameters .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Fragment-based design : Systematically vary substituents (e.g., phenyl ring substituents, ester groups) and correlate changes with bioactivity .
  • Free-Wilson analysis : Quantifies contributions of specific functional groups to activity using multivariate regression .
  • High-throughput screening (HTS) : Automates synthesis and testing of derivative libraries, accelerating SAR discovery .

Methodological Considerations

Q. How should researchers address stability issues during storage or biological assays?

  • Lyophilization : Improves long-term stability of the compound by removing hydrolytically active water .
  • Buffered solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) to prevent ester hydrolysis or thiazole ring degradation .
  • Light-sensitive storage : Amber vials and inert atmospheres (N₂) mitigate photodegradation of the pyridinone moiety .

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